molecular formula C17H28N2O2S B4471087 2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4471087
M. Wt: 324.5 g/mol
InChI Key: FMVDMLWWVCBHEU-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a benzene ring substituted with methyl groups and a sulfonamide group, which is further connected to a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the sulfonation of 2,5-dimethylbenzenesulfonyl chloride with 3-(3-methylpiperidin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Formation of 2,5-dimethylbenzoic acid.

    Reduction: Formation of 2,5-dimethyl-N-[3-(3-methylpiperidin-1-yl)propyl]benzene-1-amine.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzenesulfonamide: Lacks the piperidine moiety.

    3-(3-Methylpiperidin-1-yl)propylamine: Lacks the benzene sulfonamide structure.

    N-(3-(3-Methylpiperidin-1-yl)propyl)benzenesulfonamide: Lacks the methyl groups on the benzene ring.

Uniqueness

2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the piperidine moiety and the methyl-substituted benzene sulfonamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dimethyl-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-14-7-8-16(3)17(12-14)22(20,21)18-9-5-11-19-10-4-6-15(2)13-19/h7-8,12,15,18H,4-6,9-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVDMLWWVCBHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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